molecular formula C15H21N5OS B6758480 N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide

N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide

Cat. No.: B6758480
M. Wt: 319.4 g/mol
InChI Key: GFDPKORBDHNAAH-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a thiazole ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-10-13(15(16-2)22-19-10)14(21)17-9-11-7-8-20(18-11)12-5-3-4-6-12/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDPKORBDHNAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)NCC2=NN(C=C2)C3CCCC3)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The cyclopentyl group is introduced through a cyclization reaction, while the carboxamide group is formed via an amide coupling reaction. Common reagents used in these reactions include cyclopentanone, hydrazine, and thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4-Methoxyphenethylamine
  • N-Boc-2-pyrroleboronic acid

Uniqueness

N-[(1-cyclopentylpyrazol-3-yl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide stands out due to its unique combination of a pyrazole ring, a thiazole ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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